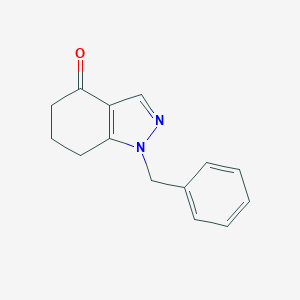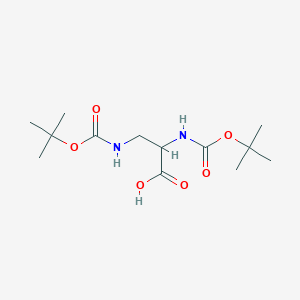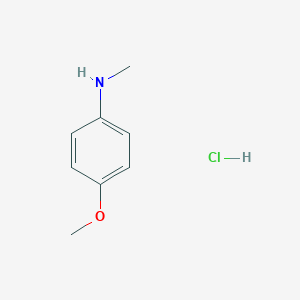
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one
Vue d'ensemble
Description
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic compound that has been developed for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of certain kinases, which play a critical role in various cellular processes. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes, leading to changes in cellular function. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in gene expression and cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one in lab experiments is its potency. The compound has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been found to activate specific signaling pathways, making it useful for studying cellular processes. However, one limitation of using the compound in lab experiments is its specificity. The compound may have off-target effects, leading to unintended consequences.
Orientations Futures
There are several future directions for research involving 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one. One direction is to investigate the compound's potential as a therapeutic agent. The compound has been found to have potent inhibitory effects on specific enzymes, making it a potential drug candidate for certain diseases. Additionally, future research could investigate the compound's potential as a tool for studying specific signaling pathways in various cellular processes. Finally, future research could investigate the compound's specificity and potential off-target effects, leading to the development of more specific compounds.
Applications De Recherche Scientifique
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of scientific research applications. The compound has been used as a tool to investigate the mechanism of action of various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been used to investigate the role of specific signaling pathways in various cellular processes.
Propriétés
IUPAC Name |
1-benzyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRACVAICNSDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406229 | |
| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
CAS RN |
115310-16-2 | |
| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)









![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)